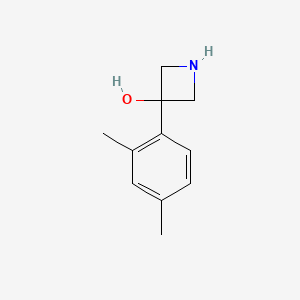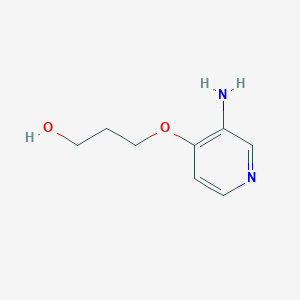
2-Methyl-5-(trifluoromethyl)pyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(trifluoromethyl)pyridin-4-ol is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 5-position, and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Pd-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine reacts with corresponding aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system . This method yields the desired product in good to high yields and is characterized by NMR, IR spectroscopies, and mass spectrometry.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(trifluoromethyl)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)pyridin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Methyl-5-(trifluoromethyl)pyridin-4-ol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s electronic properties, solubility, and lipophilicity, which in turn affect its biological activity . The compound can form complexes with metal ions, which may play a role in its catalytic and biological activities.
Comparison with Similar Compounds
- 2-Hydroxy-5-(trifluoromethyl)pyridine
- 3-(Trifluoromethyl)pyridin-2-ol
- 4-(Trifluoromethyl)pyridin-2-ol
Comparison: Compared to these similar compounds, 2-Methyl-5-(trifluoromethyl)pyridin-4-ol is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and interaction with other molecules. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C7H6F3NO |
|---|---|
Molecular Weight |
177.12 g/mol |
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C7H6F3NO/c1-4-2-6(12)5(3-11-4)7(8,9)10/h2-3H,1H3,(H,11,12) |
InChI Key |
XRZJADHGWHTTGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


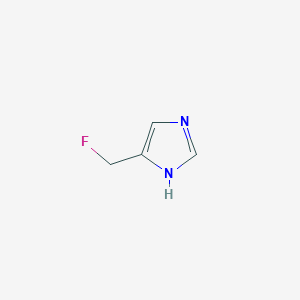
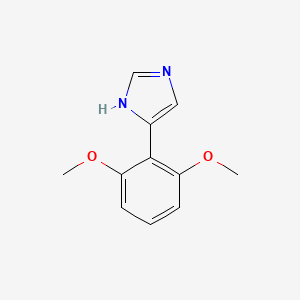

![8-Methyl-N-(prop-2-yn-1-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13614555.png)

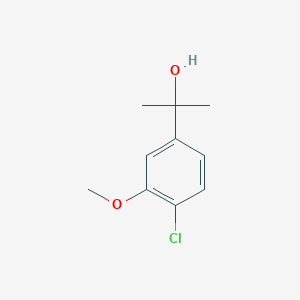
![2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone](/img/structure/B13614568.png)
